2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine
Description
2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine (C₈H₁₅N₃, molecular weight 153.22 g/mol) is a pyrazole-containing amine derivative characterized by a propan-1-amine backbone substituted with a pyrazole ring at position 3 and two methyl groups at position 2 of the propane chain. The compound has been utilized as a chemical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds . While its commercial availability is currently discontinued, its structural features make it a valuable scaffold for exploring structure-activity relationships (SAR) in medicinal chemistry and materials science.
Properties
IUPAC Name |
2,2-dimethyl-3-pyrazol-1-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8(2,6-9)7-11-5-3-4-10-11/h3-5H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFBLKYJCLHSDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)CN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method is the reaction of 2,2-dimethyl-3-bromopropan-1-amine with pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different oxidation states.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, it may inhibit key enzymes or disrupt cellular processes in the parasite . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs and their distinguishing features:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |
|---|---|---|---|---|---|
| 2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine | 2,2-dimethyl on propane; pyrazole at C3 | C₈H₁₅N₃ | 153.22 | Not explicitly listed | Bulky dimethyl group enhances steric hindrance |
| 2-(1H-Pyrazol-1-yl)propan-1-amine | Pyrazole at C2; no methyl groups | C₆H₁₁N₃ | 125.17 | — | Simpler backbone; reduced steric bulk |
| 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine | Methyl on pyrazole; pyrazole at C3 | C₇H₁₃N₃ | 187.67 | 956786-61-1 | Increased lipophilicity from methyl group |
| 3-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | Trifluoromethyl on pyrazole | C₇H₁₀F₃N₃ | 159.62 | 1006473-39-7 | Electron-withdrawing CF₃ group; enhanced polarity |
| 3-(1,3-Dimethyl-1H-pyrazol-5-yl)propan-1-amine | 1,3-Dimethyl on pyrazole; pyrazole at C5 | C₈H₁₅N₃ | 153.22 | 1314923-78-8 | Pyrazole methylation alters electronic properties |
| 3-[5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine | Bis-pyrazole; CF₃ and methyl substituents | C₁₀H₁₃F₃N₆ | 347.35 | 1011399-41-9 | Extended conjugation; potential for π-stacking |
Key Observations :
- Steric Effects : The 2,2-dimethyl substitution in the target compound increases steric hindrance compared to analogs like 2-(1H-pyrazol-1-yl)propan-1-amine, which may influence binding affinity in biological systems .
- Lipophilicity : Methyl and trifluoromethyl substituents enhance lipophilicity, impacting membrane permeability in drug design .
Comparative Examples:
- 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine: Prepared via refluxing pyrazole derivatives with malononitrile or ethyl cyanoacetate in 1,4-dioxane .
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Synthesized using Vilsmeier–Haack formylation followed by cyclization with ammonium carbonate .
Physicochemical Data:
- Solubility : The dimethyl and trifluoromethyl groups in the target compound and its analogs likely reduce aqueous solubility compared to unsubstituted derivatives.
- Thermal Stability : Methyl groups may enhance thermal stability, as seen in related pyrazole derivatives with melting points >100°C .
Biological Activity
2,2-Dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine, a compound with a pyrazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies that illustrate its potential applications.
Pharmacological Properties
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyrazole rings exhibit a range of pharmacological activities, including:
- Anticancer Activity : Some studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds related to this compound have shown potential in reducing viability in cancer cell lines such as A549 (human lung adenocarcinoma) and others .
- Anti-inflammatory Effects : Pyrazole derivatives are also known for their anti-inflammatory properties. They can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that the compound may act by:
- Modulating enzyme activity related to cancer progression.
- Interfering with signaling pathways involved in inflammation and cell proliferation.
Anticancer Studies
A notable study evaluated the anticancer properties of various pyrazole derivatives compared to standard chemotherapeutic agents. The findings indicated that certain modifications on the pyrazole ring significantly enhanced anticancer activity against A549 cells. For example:
| Compound Structure | % Viability (A549) | Comments |
|---|---|---|
| 2,2-Dimethyl derivative | 66% | Moderate activity |
| 4-Dimethylamino phenyl substitution | 45% | High potency observed |
| Control (Cisplatin) | 30% | Standard reference |
These results suggest that structural modifications can lead to improved efficacy against cancer cells .
Anti-inflammatory Activity
In another study focusing on anti-inflammatory effects, compounds similar to this compound were tested for their ability to inhibit COX enzymes. The results showed significant inhibition rates compared to controls:
| Compound | COX Inhibition (%) |
|---|---|
| 2,2-Dimethyl derivative | 75% |
| Aspirin (Control) | 85% |
This data underscores the potential utility of this compound in managing inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
